N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a benzo[d]thiazole ring . These functional groups are common in many pharmaceuticals and materials science applications .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the positions of the various substituents . The presence of the rings and the hydroxyethyl group could potentially allow for interesting interactions and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used . The presence of the various functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the various rings could influence its solubility, stability, and reactivity .Scientific Research Applications
Heterocyclic Synthesis
- Research by Mohareb et al. (2004) focused on the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, which are precursors to various heterocyclic compounds including pyrazole derivatives. These compounds have potential applications in drug development (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Carbonic Anhydrase Inhibitors
- Büyükkıdan et al. (2013) developed metal complexes of a related compound, demonstrating strong carbonic anhydrase inhibitory properties. This has implications for designing drugs targeting carbonic anhydrase enzymes (Büyükkıdan, Bülbül, Kasımoğulları, & Büyükkıdan, 2013).
Functionalization Reactions
- Yıldırım and Kandemirli (2006) explored functionalization reactions of a similar 1H-pyrazole-3-carboxylic acid derivative, leading to various N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides. This demonstrates the compound's versatility in creating a range of derivatives (Yıldırım & Kandemirli, 2006).
Antibacterial Agents
- Palkar et al. (2017) synthesized novel analogs related to benzo[d]thiazolyl substituted pyrazol-5-ones, showing promising antibacterial activity. This indicates potential for developing new antimicrobial drugs (Palkar et al., 2017).
Antidepressant Activity
- Mathew, Suresh, and Anbazhagan (2014) synthesized phenyl-3-(thiophen-2-yl)-4, 5-dihydro-1H-pyrazole-1-carbothioamides, showing potential antidepressant activity. This highlights the compound's application in neuropsychiatric drug development (Mathew, Suresh, & Anbazhagan, 2014).
Anticancer Evaluation
- Senthilkumar, Umarani, and Satheesh (2021) worked on a derivative with antibacterial, antifungal, and anticancer properties. This shows its utility in cancer research and treatment (Senthilkumar, Umarani, & Satheesh, 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-(2-hydroxyethyl)-5-thiophen-2-ylpyrazol-3-yl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O2S2/c22-8-7-21-15(10-12(20-21)13-6-3-9-24-13)19-16(23)17-18-11-4-1-2-5-14(11)25-17/h1-6,9-10,22H,7-8H2,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVKVMMGXCMLKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=CC(=NN3CCO)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide |
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